molecular formula C27H15Cl3O6 B461497 2-[4,6-Bis[2-(4-chlorophenyl)-2-oxoethylidene]-1,3,5-trioxan-2-ylidene]-1-(4-chlorophenyl)ethanone

2-[4,6-Bis[2-(4-chlorophenyl)-2-oxoethylidene]-1,3,5-trioxan-2-ylidene]-1-(4-chlorophenyl)ethanone

Cat. No.: B461497
M. Wt: 541.8g/mol
InChI Key: AIUJJVWWJSTQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4,6-Bis[2-(4-chlorophenyl)-2-oxoethylidene]-1,3,5-trioxan-2-ylidene]-1-(4-chlorophenyl)ethanone is a complex organic compound characterized by its unique structure, which includes multiple chlorophenyl groups and a trioxane ring

Properties

Molecular Formula

C27H15Cl3O6

Molecular Weight

541.8g/mol

IUPAC Name

2-[4,6-bis[2-(4-chlorophenyl)-2-oxoethylidene]-1,3,5-trioxan-2-ylidene]-1-(4-chlorophenyl)ethanone

InChI

InChI=1S/C27H15Cl3O6/c28-19-7-1-16(2-8-19)22(31)13-25-34-26(14-23(32)17-3-9-20(29)10-4-17)36-27(35-25)15-24(33)18-5-11-21(30)12-6-18/h1-15H

InChI Key

AIUJJVWWJSTQBX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C=C2OC(=CC(=O)C3=CC=C(C=C3)Cl)OC(=CC(=O)C4=CC=C(C=C4)Cl)O2)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)C=C2OC(=CC(=O)C3=CC=C(C=C3)Cl)OC(=CC(=O)C4=CC=C(C=C4)Cl)O2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-[4,6-Bis[2-(4-chlorophenyl)-2-oxoethylidene]-1,3,5-trioxan-2-ylidene]-1-(4-chlorophenyl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include chlorophenyl derivatives and oxoethylidene compounds. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of oxo groups to hydroxyl groups.

    Substitution: The chlorophenyl groups in the compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups using nucleophilic substitution reagents.

    Condensation: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.

Scientific Research Applications

2-[4,6-Bis[2-(4-chlorophenyl)-2-oxoethylidene]-1,3,5-trioxan-2-ylidene]-1-(4-chlorophenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4,6-Bis[2-(4-chlorophenyl)-2-oxoethylidene]-1,3,5-trioxan-2-ylidene]-1-(4-chlorophenyl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or changes in gene expression.

Comparison with Similar Compounds

When compared to similar compounds, 2-[4,6-Bis[2-(4-chlorophenyl)-2-oxoethylidene]-1,3,5-trioxan-2-ylidene]-1-(4-chlorophenyl)ethanone stands out due to its unique trioxane ring and multiple chlorophenyl groups. Similar compounds include:

    2,4,6-Trichlorophenyl derivatives: These compounds share the chlorophenyl groups but lack the trioxane ring.

    Oxoethylidene compounds: These compounds have similar oxo groups but differ in their overall structure and functional groups.

    Trioxane derivatives: Compounds with a trioxane ring but different substituents.

This compound’s unique combination of structural features contributes to its distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.